

Application Note: Regioselective Synthesis of Pyridine-Based FAK Inhibitors (VS-4718)

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Compound of Interest

Compound Name: 2-Chloro-4-iodo-5-(trifluoromethoxy)pyridine

CAS No.: 1221171-84-1

Cat. No.: B6337317

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Abstract & Rationale

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase overexpressed in various solid tumors, driving metastasis and survival signals.[1][2][3] VS-4718 is a clinical-stage inhibitor that blocks FAK autophosphorylation at Tyr397.[4][5] Unlike pyrimidine-based inhibitors (e.g., Defactinib), VS-4718 utilizes a pyridine core, offering distinct solubility and hydrogen-bonding profiles.

This guide details the regioselective synthesis of the VS-4718 scaffold. The critical challenge in this synthesis is controlling the sequential amination of the 2,4-dichloropyridine core. We provide a validated protocol leveraging the electronic activation of the 5-trifluoromethyl group to direct Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed Buchwald-Hartwig coupling.

Chemical Strategy & Retrosynthesis

The synthesis relies on the differential reactivity of the electrophilic centers at C2 and C4 of the pyridine ring.

Electronic Activation and Regioselectivity

The starting material, 2,4-dichloro-5-(trifluoromethyl)pyridine, possesses two electrophilic sites.

- C4 Position: Highly activated for S_NAr due to the para-position relative to the ring nitrogen and the ortho-position relative to the electron-withdrawing trifluoromethyl (CF₃) group.
- C2 Position: Less reactive towards S_NAr after the C4 position is substituted (due to electron donation from the newly added amine). Functionalization at C2 typically requires metal catalysis.

Strategic Decision: We perform the S_NAr reaction at C4 first using the benzamide nucleophile, followed by a Buchwald-Hartwig amination at C2 with the aniline derivative.

Retrosynthetic Pathway (Graphviz)

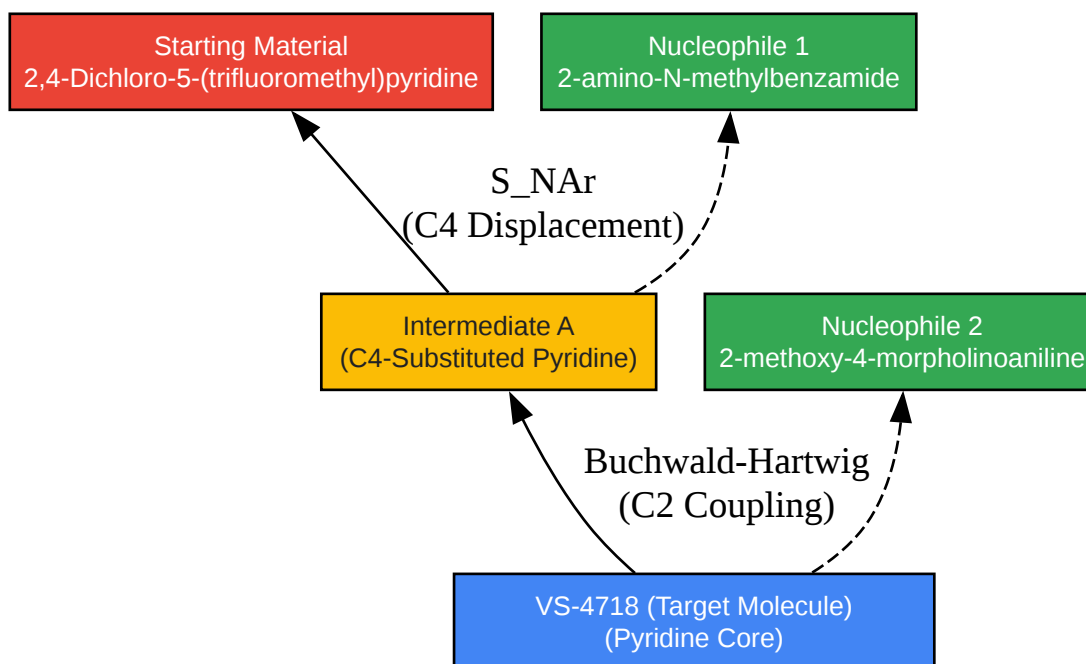


Figure 1: Retrosynthetic Disconnection of VS-4718

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Figure 1: Retrosynthetic strategy prioritizing C4 functionalization via S_NAr followed by C2 functionalization via Pd-catalysis.

Detailed Experimental Protocols

Phase 1: Synthesis of the C4-Intermediate (SNAr)

Objective: Regioselective displacement of the C4-chloride by 2-amino-N-methylbenzamide.

Reagents:

- Substrate: 2,4-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv)
- Nucleophile: 2-amino-N-methylbenzamide (1.05 equiv)
- Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
- Solvent: 1,4-Dioxane or THF (Anhydrous)
- Temperature: 60–80 °C

Protocol:

- Preparation: Charge a reaction vessel with 2,4-dichloro-5-(trifluoromethyl)pyridine (e.g., 5.0 g) and anhydrous 1,4-dioxane (50 mL).
- Addition: Add DIPEA (2.5 equiv) followed by 2-amino-N-methylbenzamide (1.05 equiv). The benzamide amine is less nucleophilic than aliphatic amines, requiring mild heating.
- Reaction: Heat the mixture to 80 °C under nitrogen atmosphere. Monitor by LC-MS.
 - Checkpoint: The C4-chloride is displaced preferentially. If C2-substitution is observed (rare under these conditions), lower the temperature to 50 °C and extend reaction time.
- Work-up: Once starting material is consumed (< 2% remaining), cool to RT. Dilute with EtOAc and wash with water and brine.
- Purification: The product often precipitates upon cooling or addition of hexanes. Alternatively, purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
- Validation: ¹H NMR should show the persistence of the C2-Cl signal and the disappearance of the C4-Cl signal (shift in pyridine protons).

Phase 2: Synthesis of VS-4718 (Buchwald-Hartwig Coupling)

Objective: Coupling of the sterically hindered C2-chloride with 2-methoxy-4-morpholinoaniline.

Reagents:

- Substrate: Intermediate from Phase 1 (1.0 equiv)
- Nucleophile: 2-methoxy-4-morpholinoaniline (1.2 equiv)
- Catalyst: Pd2(dba)3 (0.05 equiv)
- Ligand: Xantphos or BrettPhos (0.10 equiv)
 - Note: Xantphos is preferred for its bite angle, stabilizing the Pd center during the reductive elimination of the sterically crowded C2-amine.
- Base: Cs2CO3 (2.0 equiv, anhydrous)
- Solvent: 1,4-Dioxane (degassed)

Protocol:

- Inerting: Flame-dry a resealable pressure vial or round-bottom flask. Purge with Argon.
- Loading: Add the Phase 1 Intermediate, 2-methoxy-4-morpholinoaniline, and Cs2CO3.
- Catalyst Prep: In a separate vial, premix Pd2(dba)3 and Xantphos in a small volume of dioxane for 5 mins to form the active catalyst complex. Transfer this solution to the main reaction vessel.
- Reaction: Seal the vessel and heat to 100 °C for 12–18 hours.
 - Mechanism:^{[5][6][7][8][9]} The reaction proceeds via oxidative addition of Pd(0) into the C2-Cl bond. The electron-rich nature of the morpholino-aniline facilitates transmetallation/amine coordination.

- Monitoring: Monitor for the disappearance of the chlorinated intermediate (LC-MS [M+H]⁺ approx 502.5 for VS-4718).
- Work-up: Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with MeOH/DCM (1:9).
- Purification: Concentrate the filtrate. Purify via Preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
 - Crystallization:[10] The free base can often be recrystallized from Ethanol/Water.

Quantitative Data Summary

Parameter	Phase 1 (SNAr)	Phase 2 (Buchwald)
Key Reagent	DIPEA (Base)	Pd2(dba)3 / Xantphos
Temperature	80 °C	100 °C
Time	4–6 Hours	12–18 Hours
Typical Yield	75–85%	60–70%
Critical Impurity	C2-regioisomer (<5%)	Protodehalogenation (des-Cl)

Pathway & Mechanism Visualization

Understanding the biological context ensures the inhibitor is designed with the correct potency requirements. VS-4718 acts on the FAK kinase domain to prevent downstream signaling.[4]

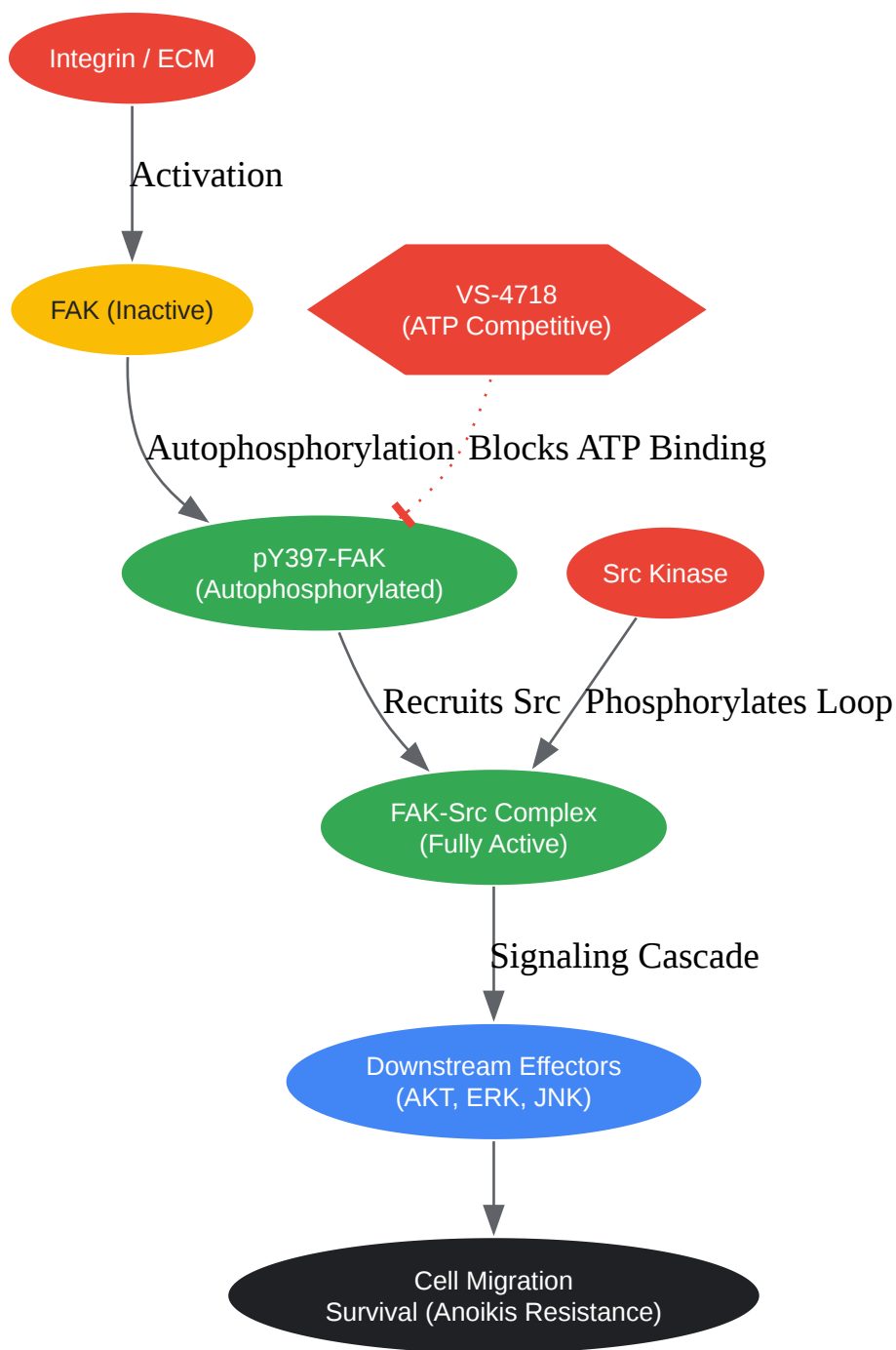


Figure 2: FAK Signaling Pathway and VS-4718 Mechanism of Action

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Figure 2: VS-4718 binds to the kinase domain, preventing the transition from autophosphorylation to full activation.

Analytical Quality Control

To ensure the integrity of the synthesized inhibitor, the following analytical benchmarks must be met:

- ¹H NMR (DMSO-d₆):
 - Diagnostic singlet for the Pyridine C₆-H (approx 8.2–8.5 ppm).
 - Amide NH signal (often broad, >10 ppm).
 - Distinct methoxy singlet (3.8 ppm) and morpholine peaks (3.0–3.7 ppm).
- HPLC Purity: >98% at 254 nm.
 - Impurity Alert: Watch for Palladium residuals. Scavenger resins (e.g., SiliaMetS® Thiol) are recommended post-reaction.
- High-Resolution Mass Spectrometry (HRMS): Confirm [M+H]⁺ within 5 ppm of calculated mass for C₂₅H₂₆F₃N₅O₃.

Troubleshooting Common Pitfalls

- Issue: Low yield in Phase 2 (Buchwald).
 - Cause: Catalyst poisoning by the pyridine nitrogen or incomplete oxidative addition.
 - Solution: Switch to BrettPhos Pd G3 precatalyst, which is more robust for sterically hindered anilines. Ensure strict oxygen-free conditions.
- Issue: Regioselectivity errors in Phase 1.
 - Cause: Temperature too high or base too strong.
 - Solution: Use a weaker base (e.g., NaHCO₃) or lower temperature (50 °C) to maximize the kinetic preference for C₄.

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